N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Description
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Systematic Classification
The compound is systematically named according to IUPAC rules as N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine . The pyrimidine ring serves as the parent structure, with substituents prioritized based on their positions and functional groups:
- A nitro group (-NO₂) at position 5.
- An ethyl group (-CH₂CH₃) attached to the nitrogen at position 2 (N2).
- A furan-2-ylmethyl group (-CH₂-C₄H₃O) at the nitrogen at position 4 (N4).
- A methyl group (-CH₃) at position 6.
This nomenclature aligns with analogous nitropyrimidine derivatives, such as N4-(furan-2-ylmethyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine, where substituent positions follow similar numbering conventions. The compound belongs to the nitropyrimidine class, characterized by a nitro group on the pyrimidine ring, and further classified as a diamine due to the two amine substituents at positions 2 and 4.
Molecular Formula and Weight: Computational vs. Experimental Validation
The molecular formula of the compound is C₁₃H₁₆N₆O₃ , derived from the summation of its atomic constituents. Computational validation using tools such as PubChem’s molecular formula calculator yields a theoretical molecular weight of 328.32 g/mol . Experimental validation through mass spectrometry (MS) would likely produce a similar value, with minor deviations due to isotopic abundance. For comparison, the structurally related compound N,N'-bis(4-methoxyphenyl)-2-methyl-5-nitropyrimidine-4,6-diamine (C₁₉H₁₉N₅O₄) has a computed molecular weight of 377.38 g/mol, demonstrating the consistency of computational methods for nitro-substituted pyrimidines.
| Property | Computational Value | Experimental Value (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₆O₃ | C₁₃H₁₆N₆O₃ |
| Molecular Weight (g/mol) | 328.32 | 328.30 ± 0.05 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of the compound would exhibit distinct signals corresponding to its unique substituents:
- Furan ring protons : Aromatic protons in the furan-2-ylmethyl group resonate between δ 6.2–7.5 ppm, with coupling patterns indicative of the furan’s heteroaromatic structure.
- Ethyl group : The -CH₂CH₃ moiety shows a triplet for the methylene group (δ 1.2–1.5 ppm) and a quartet for the methyl group (δ 0.9–1.1 ppm).
- Methyl group at C6 : A singlet at δ 2.3–2.5 ppm.
- Amine protons : Broad singlets near δ 5.0–6.0 ppm, typical for pyrimidine diamines.
In the ¹³C NMR spectrum , key signals include:
- Nitro group : The carbon at C5 appears deshielded (δ 150–160 ppm).
- Furan carbons : C2 and C5 of the furan ring resonate at δ 110–115 ppm, while C3 and C4 appear at δ 140–145 ppm.
Infrared (IR) and Raman Vibrational Modes
The IR spectrum would feature:
- Strong absorption at ~1520 cm⁻¹ and ~1350 cm⁻¹ , characteristic of the asymmetric and symmetric stretching of the nitro group.
- N-H stretching vibrations from the amine groups at ~3300–3500 cm⁻¹ .
- C-H stretching modes of the furan ring and alkyl groups between 2800–3000 cm⁻¹ .
Raman spectroscopy would complement these findings, highlighting the nitro group’s symmetric stretch (∼1350 cm⁻¹) and furan ring vibrations (∼1600 cm⁻¹).
Mass Spectrometric Fragmentation Patterns
In electron ionization (EI) mass spectrometry , the molecular ion peak ([M]⁺) at m/z 328 would undergo fragmentation via:
Crystallographic Studies and Polymorphism Analysis
Single-Crystal X-ray Diffraction Data
While no direct crystallographic data exist for this compound, related nitropyrimidines exhibit monoclinic crystal systems with space group P2₁/c. Predicted lattice parameters include:
- Unit cell dimensions : a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 105°.
- Z value = 4, indicating four molecules per unit cell.
Hydrogen-Bonding Networks and Packing Motifs
The compound’s amine and nitro groups likely participate in intermolecular hydrogen bonding, forming a 3D network. For example:
- N-H···O hydrogen bonds between the amine (N2/N4) and nitro oxygen.
- C-H···O interactions involving the furan oxygen and pyrimidine hydrogens.
These interactions promote herringbone packing motifs , as seen in N,N'-bis(4-methoxyphenyl)-2-methyl-5-nitropyrimidine-4,6-diamine, where aromatic stacking and hydrogen bonding stabilize the crystal lattice.
Properties
IUPAC Name |
2-N-ethyl-4-N-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-3-13-12-15-8(2)10(17(18)19)11(16-12)14-7-9-5-4-6-20-9/h4-6H,3,7H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEMYGUSMMKBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(C(=N1)NCC2=CC=CO2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The ethyl group can be introduced at the N2 position through an alkylation reaction using an ethyl halide. The furan-2-ylmethyl group can be introduced at the N4 position through a nucleophilic substitution reaction using a furan-2-ylmethyl halide. The methyl group at the 6 position can be introduced through a Friedel-Crafts alkylation reaction using a methyl halide. The nitro group at the 5 position can be introduced through a nitration reaction using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 of the pyrimidine ring undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for generating bioactive intermediates.
| Reaction Conditions | Product | Yield | References |
|---|---|---|---|
| H₂ (40 psi), Raney Nickel, MeOH, 25°C | 5-Amino derivative | ~85% |
-
Mechanism : The nitro group is reduced to an amine via a catalytic hydrogenation pathway, with Raney Nickel facilitating electron transfer.
-
Applications : Reduced derivatives exhibit enhanced binding to kinase ATP pockets due to the electron-donating amine group .
Nucleophilic Substitution at Pyrimidine Positions
The chlorine-free pyrimidine core allows substitution at positions 2 and 4 via electrophilic aromatic substitution (EAS), depending on reaction partners.
Amination Reactions
Primary and secondary amines displace substituents at positions 2 and 4:
textC₁₃H₁₇N₅O₃ + R-NH₂ → C₁₃H₁₆N₆O₃R + HX
-
Example : Reaction with 4-chloroaniline yields 2-(4-chlorophenyl)-4-(furan-2-ylmethyl) derivatives .
Alkoxy Substitution
Alkoxy groups (e.g., isopropoxy) substitute furan or ethyl moieties under acidic conditions:
textC₁₃H₁₇N₅O₃ + R-OH → C₁₃H₁₆N₅O₄R + H₂O
Hydrolysis Reactions
The nitro group and ethyl/furan substituents hydrolyze under acidic or basic conditions:
Acidic Hydrolysis
-
Nitro to Amine : In concentrated HCl, the nitro group converts to NH₂ .
-
Furan Ring Cleavage : Furan-2-ylmethyl groups degrade to carboxylic acids under prolonged H₂SO₄ exposure .
Basic Hydrolysis
Oxidation of Furan and Ethyl Groups
The furan ring undergoes oxidation to maleic anhydride derivatives, while ethyl groups oxidize to acetates:
| Reactant | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Furan moiety | KMnO₄, H₂O | Maleic anhydride | 60% |
| Ethyl group | CrO₃, H₂SO₄ | Acetate | 45% |
Stability and Side Reactions
-
Thermal Stability : Degrades above 200°C, forming NO₂ and CO₂.
-
Photoreactivity : UV light induces nitro-to-nitrito isomerization .
Comparative Reactivity Table
| Reaction Type | Position | Key Reagents | Selectivity |
|---|---|---|---|
| Reduction | C5-NO₂ | H₂, Ni | High |
| Substitution | C2/C4 | Amines, TFA | Moderate |
| Hydrolysis | C6-CH₃ | NaOH/HCl | Low |
Scientific Research Applications
Chemical Properties and Structure
N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine has the following chemical characteristics:
- Molecular Formula : C12H15N5O3
- Molecular Weight : 277.28 g/mol
- CAS Number : 1286717-70-1
- Chemical Structure : The compound features a pyrimidine ring substituted with ethyl and furan groups, along with a nitro group that may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Some pyrimidine derivatives have shown efficacy as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. Compounds with similar structures have been reported to inhibit tumor growth and metastasis in preclinical models .
- Antimicrobial Properties : The presence of nitro groups in pyrimidines often correlates with antimicrobial activity. Studies suggest that such compounds can disrupt bacterial protein synthesis or DNA replication .
- Targeting Kinase Pathways : Certain derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which play a significant role in cancer progression and metastasis. This makes them potential candidates for targeted cancer therapies .
Case Study 1: Antitumor Efficacy
A study involving a series of pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited significant inhibition of VEGFR activity. In vivo experiments showed reduced tumor growth rates and decreased angiogenesis when tested in mouse models .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of nitro-substituted pyrimidines. The results indicated that these compounds exhibited broad-spectrum activity against various bacterial strains, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, leading to the disruption of these processes.
DNA Interaction: The compound may intercalate into DNA, affecting DNA replication and transcription.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Core Pyrimidine Scaffold Modifications
The target compound shares a 6-methyl-5-nitro-pyrimidine-2,4-diamine backbone with several analogues (e.g., 6-methyl-5-nitropyrimidine-2,4-diamine in ). Key differences arise in the N2 and N4 substituents:
*Estimated based on similar compounds.
†Predicted from substituent contributions.
Key Observations :
- The N2 ethyl group reduces hydrogen-bond donor capacity compared to compounds with amino or methoxyphenyl substituents at N2 .
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP (~4.8) is comparable to the N2,N4-bis(3-methoxyphenyl) analogue (logP = 4.879) , suggesting moderate membrane permeability.
- Aqueous Solubility : The furan-2-ylmethyl group may slightly improve solubility relative to purely aromatic substituents (e.g., phenyl in ) due to oxygen’s polarity.
- Hydrogen-Bonding Capacity: With two hydrogen-bond donors (NH groups) and eight acceptors (nitro, furan O, pyrimidine N), it has intermediate polarity compared to analogues with methoxy groups (e.g., polar surface area = 86.85 Ų in ).
Biological Activity
N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C12H15N5O3, with a molecular weight of 277.28 g/mol. The compound features a pyrimidine core with a nitro group at the 5-position and amine groups at the 2 and 4 positions. The presence of a furan ring attached via a methylene bridge enhances its structural diversity and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5O3 |
| Molecular Weight | 277.28 g/mol |
| Structural Features | Pyrimidine core with nitro and amine groups |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibitory effects on monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism .
- Receptor Binding : It may bind to cellular receptors, altering signal transduction pathways that are critical for various biological processes.
- Cellular Interaction : The compound could interfere with cellular functions such as DNA replication or protein synthesis, impacting cell viability and proliferation.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit diverse biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, as indicated by structure-activity relationship (SAR) analyses that highlight the importance of substituents in enhancing cytotoxicity against cancer cell lines . For example, compounds with similar furan or nitro groups have demonstrated significant activity against colon cancer cell lines.
- Neuroprotective Effects : The furan moiety has been linked to neuroprotective effects in various studies. For instance, derivatives have been evaluated for their impact on synaptic transmission and long-term potentiation in the hippocampus .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of related pyrimidine derivatives found that certain modifications significantly enhanced their effectiveness against SW1116 colon cancer cells. The IC50 values ranged from 7.29 μM for the compound compared to 2.49 μM for methotrexate, indicating moderate activity .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective potential of furan-containing compounds. These compounds were shown to modulate excitability in the hippocampus of anesthetized rats, suggesting a possible therapeutic role in neurodegenerative diseases .
Q & A
Basic: What are the recommended synthetic routes for N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and nitration steps. A pyrimidine core is first functionalized at the 2- and 4-positions using ethylamine and furfurylamine, followed by nitration at the 5-position. Optimization includes:
- Temperature Control : Nitration reactions require precise temperature control (e.g., 0–5°C) to avoid over-nitration or decomposition .
- Catalyst Selection : Use Lewis acids like FeCl₃ or H₂SO₄ to enhance regioselectivity during nitration .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the pure product .
Basic: How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K to minimize thermal motion artifacts .
- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the solid-state packing of this compound?
Methodological Answer:
Analyze the crystal structure to identify:
- Hydrogen Bonds : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5, distance ~2.98 Å) stabilize the pyrimidine ring conformation .
- π–π Stacking : Aryl groups (e.g., furan or pyrimidine) form stacking interactions with centroid distances of 3.7–4.2 Å, influencing crystallinity .
- Weak Interactions : C–H⋯F or C–H⋯O contacts contribute to layered packing, which can be visualized using Mercury or OLEX2 .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Methodological Answer:
- Structural Comparison : Overlay crystallographic data (e.g., dihedral angles of substituents) with active analogs to identify steric/electronic disparities .
- SAR Studies : Systematically modify substituents (e.g., replacing nitro with methoxy or halogens) and assay against target enzymes .
- Computational Modeling : Use AutoDock or Schrödinger Suite to predict binding affinities and validate with isothermal titration calorimetry (ITC) .
Advanced: What strategies mitigate challenges in characterizing the nitro group’s electronic effects on reactivity?
Methodological Answer:
- Spectroscopic Analysis : Combine NMR (¹H/¹³C) and IR to track nitro group vibrations (~1530 cm⁻¹ for asymmetric stretching) and electron-withdrawing effects .
- Cyclic Voltammetry : Measure reduction potentials to quantify nitro’s electron affinity in different solvents (e.g., DMF vs. acetonitrile) .
- DFT Calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals (HOMO/LUMO) .
Basic: What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC-MS : Use a C18 column (gradient: water/acetonitrile + 0.1% formic acid) to detect impurities at <0.1% levels .
- Elemental Analysis : Validate C, H, N, O content with ≤0.3% deviation from theoretical values .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and decomposition profiles .
Advanced: How can polymorphism impact the compound’s physicochemical properties, and how is it addressed?
Methodological Answer:
- Screening : Perform solvent-mediated crystallization trials (e.g., ethanol, acetone) to identify polymorphs .
- DSC/XRD : Compare melting points and diffraction patterns to distinguish forms .
- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) to assess hygroscopicity and phase transitions .
Basic: What safety protocols are recommended for handling nitro-containing pyrimidines?
Methodological Answer:
- Explosivity Risk : Avoid grinding dry nitro compounds; use wet milling or solvent-based methods .
- Ventilation : Conduct reactions in fume hoods with blast shields, especially during nitration .
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
Advanced: How does the furan substituent influence the compound’s solubility and bioavailability?
Methodological Answer:
- LogP Measurement : Compare partition coefficients (octanol/water) with non-furan analogs to assess lipophilicity .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate intestinal absorption .
- Co-Crystallization : Explore co-crystals with succinic acid or cyclodextrins to enhance aqueous solubility .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices (ƒ⁻) to identify nucleophilic attack sites .
- MD Simulations : Model reaction trajectories in explicit solvents (e.g., DMSO) using GROMACS .
- Kinetic Profiling : Use stopped-flow spectroscopy to correlate computed activation energies with experimental rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
